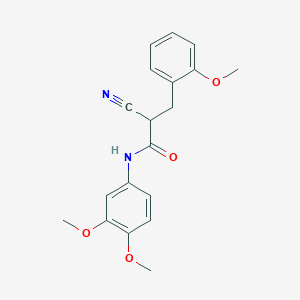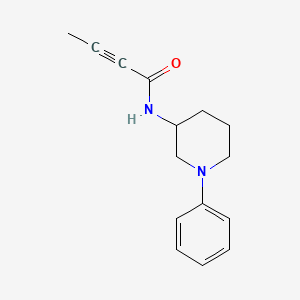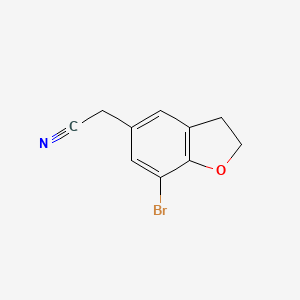
5,5-ジメチルオキソラン-3-チオール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyloxolane-3-thiol is a versatile chemical compound that has garnered attention in various scientific fields due to its unique properties. This compound is characterized by the presence of a thiol group (-SH) attached to an oxolane ring, which is further substituted with two methyl groups at the 5th position. The presence of the thiol group imparts distinct chemical reactivity, making it valuable in organic synthesis and industrial applications.
科学的研究の応用
5,5-Dimethyloxolane-3-thiol finds applications in various scientific domains:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of thiol-based redox biology and as a probe for detecting reactive oxygen species.
Medicine: Investigated for its potential in drug development, particularly in designing thiol-containing drugs.
Industry: Utilized in the production of polymers and as an additive in lubricants and adhesives.
作用機序
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 5,5-Dimethyloxolane-3-thiol, specific precautions are recommended to avoid release to the environment . Protective measures such as wearing gloves, protective clothing, eye protection, and respiratory protection are advised .
生化学分析
Biochemical Properties
. They can interact with enzymes, proteins, and other biomolecules, often through the formation or breaking of disulfide bonds .
Cellular Effects
The specific effects of 5,5-Dimethyloxolane-3-thiol on cellular processes are not well-studied. Thiol-containing compounds are known to influence cell function, including cell signaling pathways, gene expression, and cellular metabolism . They can also modulate the redox state of the cell, which can have profound effects on cellular function .
Molecular Mechanism
The molecular mechanism of action of 5,5-Dimethyloxolane-3-thiol is not well-understood. Thiol-containing compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of 5,5-Dimethyloxolane-3-thiol on cellular function in laboratory settings are not well-documented. Thiol-containing compounds are known to undergo various chemical reactions over time, which can influence their effects on cellular function .
Dosage Effects in Animal Models
The effects of 5,5-Dimethyloxolane-3-thiol at different dosages in animal models are not well-studied. Thiol-containing compounds are known to exhibit dose-dependent effects, with potential toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 5,5-Dimethyloxolane-3-thiol are not well-documented. Thiol-containing compounds are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and influencing metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 5,5-Dimethyloxolane-3-thiol within cells and tissues are not well-understood. Thiol-containing compounds can interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
The subcellular localization of 5,5-Dimethyloxolane-3-thiol and its effects on activity or function are not well-studied. Thiol-containing compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyloxolane-3-thiol typically involves the reaction of 5,5-dimethyloxolane with thiolating agents. One common method is the nucleophilic substitution reaction where 5,5-dimethyloxolane is treated with hydrogen sulfide (H₂S) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds under mild conditions, typically at room temperature, to yield 5,5-Dimethyloxolane-3-thiol.
Industrial Production Methods
In an industrial setting, the production of 5,5-Dimethyloxolane-3-thiol can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of catalysts such as palladium on carbon (Pd/C) can further enhance the efficiency of the thiolation process.
化学反応の分析
Types of Reactions
5,5-Dimethyloxolane-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction of the oxolane ring can lead to the formation of corresponding alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and bases such as sodium hydride (NaH) are employed.
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Alcohols: Resulting from the reduction of the oxolane ring.
Thioethers: Produced via nucleophilic substitution reactions.
類似化合物との比較
Similar Compounds
Methanethiol (CH₃SH): A simple thiol with a similar reactivity profile but lacks the oxolane ring.
Ethanethiol (C₂H₅SH): Another simple thiol, commonly used as an odorant for natural gas.
Thioglycolic acid (HSCH₂COOH): Contains both a thiol and a carboxylic acid group, used in hair perming and as a reducing agent.
Uniqueness
5,5-Dimethyloxolane-3-thiol is unique due to the presence of the oxolane ring, which imparts additional stability and reactivity compared to simpler thiols. The methyl substitutions at the 5th position further enhance its chemical properties, making it a valuable compound in both research and industrial applications.
特性
IUPAC Name |
5,5-dimethyloxolane-3-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-6(2)3-5(8)4-7-6/h5,8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXINHHMJAKTNCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CO1)S)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-5-(morpholino(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2442368.png)



![4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole](/img/structure/B2442374.png)

![3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2442378.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2442379.png)
![1-(2,4-Dimethoxyphenyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea](/img/structure/B2442380.png)

![2,4-dimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2442382.png)

